N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide
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Overview
Description
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide is a chemical compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a bromine atom at the 6th position and a phenyl group at the 4th position Additionally, it has a hydrazide group attached to a 4-methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Bromination: The quinazoline core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.
Phenyl Substitution: The phenyl group is introduced at the 4th position through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydrazide Formation: The final step involves the reaction of the bromophenylquinazoline with 4-methylbenzohydrazide under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Pathways Involved: By inhibiting these enzymes, the compound disrupts signaling pathways that are essential for cancer cell growth and survival, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
- N’-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide
- N’-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide
- N’-(6-bromo-4-phenylquinazolin-2-yl)-[1,1’-biphenyl]-4-carbohydrazide
Uniqueness
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzohydrazide group enhances its potential as a therapeutic agent by improving its binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-14-7-9-16(10-8-14)21(28)26-27-22-24-19-12-11-17(23)13-18(19)20(25-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFYBSLIHMRSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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